5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
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Overview
Description
5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the hexahydrophthalazinone core, followed by the introduction of the ethyl group and the sulfonamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the hexahydrophthalazinone core.
Reduction: Reduction reactions could target the sulfonamide group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, sulfonamides are known for their antibacterial properties. This compound could be investigated for its potential as an antibacterial agent or for other biological activities such as enzyme inhibition.
Medicine
In medicinal chemistry, the compound may be explored for its therapeutic potential. Sulfonamides have been used in the treatment of bacterial infections, and this compound could be evaluated for similar applications or for other therapeutic uses.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide would depend on its specific application. In the case of antibacterial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide with antibacterial properties.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: A sulfonamide with a broad spectrum of antibacterial activity.
Uniqueness
What sets 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide apart is its unique structure, which may confer distinct biological activities or chemical reactivity compared to other sulfonamides
Properties
Molecular Formula |
C23H26N4O3S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C23H26N4O3S/c1-3-27-23(28)20-9-5-4-8-19(20)22(26-27)18-11-10-16(2)21(13-18)31(29,30)25-15-17-7-6-12-24-14-17/h6-7,10-14,25H,3-5,8-9,15H2,1-2H3 |
InChI Key |
QQNMXYIINJBNKS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)C)S(=O)(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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